molecular formula C17H17N5O5 B14874606 methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate

methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B14874606
M. Wt: 371.3 g/mol
InChI Key: UMZFIPHAVPTXOY-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a phthalimide moiety, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps. One common approach starts with the preparation of the phthalimide derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
  • 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-

Uniqueness

What sets methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate apart from similar compounds is its combination of a triazole ring and a phthalimide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

IUPAC Name

methyl 3-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C17H17N5O5/c1-8(2)11(13(23)19-17-18-12(20-21-17)16(26)27-3)22-14(24)9-6-4-5-7-10(9)15(22)25/h4-8,11H,1-3H3,(H2,18,19,20,21,23)

InChI Key

UMZFIPHAVPTXOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NNC(=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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